molecular formula C4H9NaO3S B13184169 Sodium 2-ethoxyethane-1-sulfinate

Sodium 2-ethoxyethane-1-sulfinate

Cat. No.: B13184169
M. Wt: 160.17 g/mol
InChI Key: DGZCQXZSZHXWPP-UHFFFAOYSA-M
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Description

Sodium 2-ethoxyethane-1-sulfinate is a chemical compound belonging to the class of sulfinates. Sulfinates are salts or esters of sulfinic acids and are known for their versatile reactivity. This compound is particularly valued for its role as a building block in the synthesis of various organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-ethoxyethane-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols . The reaction conditions typically include the use of reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide.

Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethoxyethane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-ethoxyethane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-ethoxyethane-1-sulfinate involves its ability to act as a nucleophile, electrophile, or radical reagent depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through different reaction pathways . The molecular targets and pathways involved are diverse, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Sodium 2-ethoxyethane-1-sulfinate is unique due to its specific ethoxyethane structure, which imparts distinct reactivity compared to other sulfinates. While sodium methanesulfinate and sodium benzenesulfinate are commonly used for similar purposes, the presence of the ethoxyethane group in this compound provides different steric and electronic properties, leading to unique reaction outcomes .

Properties

Molecular Formula

C4H9NaO3S

Molecular Weight

160.17 g/mol

IUPAC Name

sodium;2-ethoxyethanesulfinate

InChI

InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

DGZCQXZSZHXWPP-UHFFFAOYSA-M

Canonical SMILES

CCOCCS(=O)[O-].[Na+]

Origin of Product

United States

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